molecular formula C16H9N5S B2511021 2-({1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrol-2-yl}methylene)malononitrile CAS No. 861210-74-4

2-({1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrol-2-yl}methylene)malononitrile

Cat. No.: B2511021
CAS No.: 861210-74-4
M. Wt: 303.34
InChI Key: UNUKRCHDNNTDIQ-UHFFFAOYSA-N
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Description

2-({1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrol-2-yl}methylene)malononitrile is a useful research compound. Its molecular formula is C16H9N5S and its molecular weight is 303.34. The purity is usually 95%.
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Scientific Research Applications

Hybrid Catalysts in Medicinal Chemistry

The synthesis of 5H-Pyrano[2,3-d]pyrimidine scaffolds, which serve as key precursors in medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability, highlights the significance of hybrid catalysts. These scaffolds are extensively investigated for their wide range of applicability. The development of substituted 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) and 5-aryl-substituted pyrano[2,3-d]pyrimidindione (2-thiones) derivatives through a one-pot multicomponent reaction using diverse hybrid catalysts such as organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents demonstrates the innovative approach towards synthesizing complex molecules relevant for drug development (Parmar, Vala, & Patel, 2023).

Thiophene Derivatives in Biological Research

The study of thiophene structure-activity relationships over the last decade reveals the complexity of molecular structures and their therapeutic properties. The investigation of thiophene derivatives and their interchange with other aromatic ring systems like benzene, naphthalene, and pyrrole provides insights into their biological and medicinal applications. This research underscores the importance of thiophene derivatives in developing therapeutic agents, despite the absence of a consistent activity pattern across different molecular structures (Drehsen & Engel, 1983).

Bioactive Nucleobases and Nucleosides

The significance of furanyl- or thienyl-substituted nucleobases and nucleosides in medicinal chemistry, particularly in the design of purine and pyrimidine analogues, showcases the pivotal role of these compounds in drug discovery. These derivatives, known for their antiviral, antitumor, antimycobacterial, and antiparkinsonian actions, exemplify the utility of heteroaryl substituents in enhancing the activity of bioactive molecules. The comprehensive coverage of over 135 heteroaryl-substituted derivatives illustrates the potential of these compounds in developing new therapeutic agents (Ostrowski, 2022).

Future Directions

While the specific future directions for this compound are not mentioned in the available resources, thiophene-based compounds have been gaining attention in the field of medicinal chemistry due to their diverse biological activities . They are likely to continue being a focus of research in the future.

Properties

IUPAC Name

2-[[1-(4-thiophen-2-ylpyrimidin-2-yl)pyrrol-2-yl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N5S/c17-10-12(11-18)9-13-3-1-7-21(13)16-19-6-5-14(20-16)15-4-2-8-22-15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUKRCHDNNTDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=C(C#N)C#N)C2=NC=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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